molecular formula C20H29N3O B13997044 Benzamide, N-[bis(cyclohexylamino)methylene]- CAS No. 6074-63-1

Benzamide, N-[bis(cyclohexylamino)methylene]-

Cat. No.: B13997044
CAS No.: 6074-63-1
M. Wt: 327.5 g/mol
InChI Key: RZPSHHIAZGMUGJ-UHFFFAOYSA-N
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Description

Benzamide, N-[bis(cyclohexylamino)methylene]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound is known for its unique structure, which includes a bis(cyclohexylamino)methylene group attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[bis(cyclohexylamino)methylene]- typically involves the reaction of benzamide with cyclohexylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzamide, cyclohexylamine, and formaldehyde.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 60-80°C.

    Procedure: Benzamide is dissolved in the solvent, followed by the addition of cyclohexylamine and formaldehyde. The mixture is stirred and heated for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[bis(cyclohexylamino)methylene]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[bis(cyclohexylamino)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(cyclohexylamino)methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of Benzamide, N-[bis(cyclohexylamino)methylene]-.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted benzamides with different functional groups replacing the bis(cyclohexylamino)methylene group.

Scientific Research Applications

Benzamide, N-[bis(cyclohexylamino)methylene]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[bis(cyclohexylamino)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.

    N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

Benzamide, N-[bis(cyclohexylamino)methylene]- is unique due to the presence of the bis(cyclohexylamino)methylene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and reactivity.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[bis(cyclohexylamino)methylene]- is a notable member of this class, exhibiting potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, N-[bis(cyclohexylamino)methylene]- includes a benzamide core with two cyclohexylamino substituents. This configuration is crucial for its biological activity, influencing both its binding affinity and selectivity towards various biological targets.

Research indicates that Benzamide derivatives can interact with multiple biological pathways:

  • Androgen Receptor Inhibition : A structure-activity relationship study demonstrated that certain bis-benzamides effectively inhibit the androgen receptor (AR) coactivator interaction, which is vital in prostate cancer progression. For instance, compound 14d showed an IC50 value of 16 nM against prostate cancer cells by disrupting AR–PELP1 interactions, thus inhibiting AR transactivation and cell proliferation .
  • Cholinesterase Inhibition : Some benzamide derivatives have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease. Compounds synthesized in recent studies exhibited IC50 values as low as 1.47 μM for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, N-[bis(cyclohexylamino)methylene]- is heavily influenced by its structural components:

  • Nitro Group Importance : The presence of a nitro group at the N-terminus has been identified as critical for maintaining biological activity. Modifications that remove or alter this group significantly reduce the inhibitory potency against AR .
  • Side Chain Modifications : Variations in the side chains attached to the benzamide core can lead to significant changes in activity. For example, the introduction of polar substituents can negatively impact binding affinity, while hydrophobic groups can enhance it .

Case Studies

Several studies have highlighted the efficacy of Benzamide derivatives in clinical settings:

  • Prostate Cancer Treatment : In vitro studies demonstrated that compounds like 14d effectively inhibited prostate cancer cell growth by blocking androgen receptor-mediated transcriptional activity. This suggests potential for development as a therapeutic agent in hormone-sensitive cancers .
  • Neurodegenerative Diseases : Recent findings indicate that certain benzamide derivatives can serve as dual inhibitors for cholinesterases, thereby enhancing cholinergic neurotransmission and potentially alleviating symptoms associated with Alzheimer's disease .

Data Summary

The following table summarizes key findings on the biological activity of Benzamide derivatives:

CompoundTargetIC50 Value (µM)Mechanism of Action
Compound 14dAndrogen Receptor0.016Inhibits AR–PELP1 interaction
Compound IIAChE1.47Dual cholinesterase inhibition
Compound IIIBuChE0.039Dual cholinesterase inhibition

Properties

CAS No.

6074-63-1

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

N-(N,N'-dicyclohexylcarbamimidoyl)benzamide

InChI

InChI=1S/C20H29N3O/c24-19(16-10-4-1-5-11-16)23-20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H2,21,22,23,24)

InChI Key

RZPSHHIAZGMUGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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